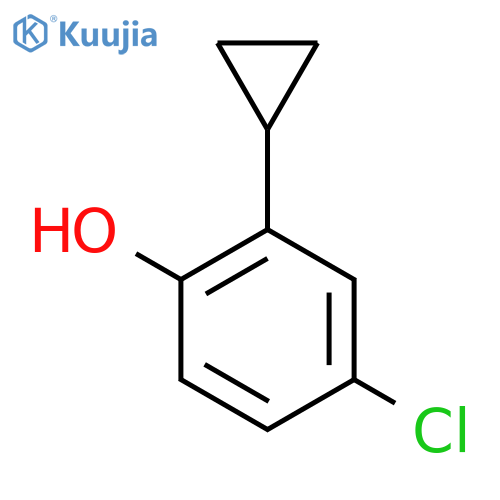Cas no 1401065-66-4 (4-Chloro-2-cyclopropylphenol)

4-Chloro-2-cyclopropylphenol structure
商品名:4-Chloro-2-cyclopropylphenol
4-Chloro-2-cyclopropylphenol 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-cyclopropylphenol
- 2-cyclopropyl-4-chlorophenol
- PQWPXQNBBFTKMB-UHFFFAOYSA-N
- 4-Chloro-2-cyclopropylphenol
-
- インチ: 1S/C9H9ClO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2
- InChIKey: PQWPXQNBBFTKMB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1CC1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 145
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-Chloro-2-cyclopropylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM463994-1g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95%+ | 1g |
$1137 | 2023-02-18 | |
| Enamine | EN300-1660920-1.0g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 1g |
$1057.0 | 2023-06-04 | |
| Enamine | EN300-1660920-10.0g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 10g |
$4545.0 | 2023-06-04 | |
| Enamine | EN300-1660920-5.0g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 5g |
$3065.0 | 2023-06-04 | |
| A2B Chem LLC | AX27427-500mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 500mg |
$903.00 | 2024-04-20 | |
| A2B Chem LLC | AX27427-250mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 250mg |
$587.00 | 2024-04-20 | |
| Enamine | EN300-1660920-100mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95.0% | 100mg |
$366.0 | 2023-09-21 | |
| Enamine | EN300-1660920-2500mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95.0% | 2500mg |
$2071.0 | 2023-09-21 | |
| Aaron | AR01DWPB-1g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 1g |
$1479.00 | 2025-02-09 | |
| A2B Chem LLC | AX27427-100mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 100mg |
$421.00 | 2024-04-20 |
4-Chloro-2-cyclopropylphenol 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1401065-66-4 (4-Chloro-2-cyclopropylphenol) 関連製品
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
